molecular formula C6H6FNO2S B13582130 Phenylsulfamoyl fluoride

Phenylsulfamoyl fluoride

Cat. No.: B13582130
M. Wt: 175.18 g/mol
InChI Key: HWWFTPUAXZXWEY-UHFFFAOYSA-N
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Description

Phenylsulfamoyl fluoride is a sulfonyl fluoride-based covalent probe designed for targeted protein engagement and chemical biology research. As a class, sulfonyl fluorides are valued for their unique reactivity and stability, enabling them to serve as versatile "click chemistry" handles and warheads in the development of targeted covalent inhibitors (TCIs) . These electrophilic probes can selectively modify various nucleophilic amino acid residues in enzyme active sites, including serine, threonine, lysine, tyrosine, and histidine, thereby facilitating the functional investigation of a wide range of enzymes and binding pockets that are difficult to target with traditional cysteine-reactive agents . In research applications, sulfonyl fluorides are instrumental in expanding the druggable proteome. Their mechanism of action involves the covalent bond formation with the target residue, leading to irreversible enzyme inhibition. This allows for prolonged pharmacodynamic effects and enables the development of robust occupancy biomarkers, which are critical for understanding target engagement in cellular and in vivo models . This compound is supplied as a high-purity solid for use in assay development and fundamental mechanistic studies. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

N-phenylsulfamoyl fluoride

InChI

InChI=1S/C6H6FNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H

InChI Key

HWWFTPUAXZXWEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for Phenylsulfamoyl Fluoride and Its Derivatives

Direct Synthesis Approaches to Phenylsulfamoyl Fluoride (B91410)

Direct synthesis methods provide the most straightforward pathways to phenylsulfamoyl fluoride, primarily starting from aniline (B41778) or related aromatic amines and reacting them with a suitable fluorosulfurylating agent.

The most common direct approach to this compound involves the reaction of aniline with a fluorosulfurylating agent. acs.orgnih.gov While the reaction with gaseous sulfuryl fluoride (SO₂F₂) is challenging for primary amines like aniline, the development of solid SO₂F₂ surrogates has made this transformation more feasible and efficient. scispace.comnih.gov For instance, the reaction of aniline with desmethyl SuFEx-IT in dichloromethane (B109758) (CH₂Cl₂) provides this compound. acs.org Similarly, the use of other shelf-stable fluorosulfuryl imidazolium (B1220033) salts allows for the preparation of NH-sulfamoyl fluorides from primary amines, including anilines, often starting at 0 °C and warming to room temperature. nih.gov These methods represent a significant improvement over previous techniques that were often plagued by the formation of side products or failed to give the desired NH-sulfamoyl fluorides under basic conditions. scispace.com

The choice of the fluorosulfurylating agent is critical and has been the subject of extensive development. The transition from gaseous SO₂F₂ to solid, bench-stable donors has revolutionized the synthesis of sulfamoyl fluorides. nih.govsigmaaldrich.com

Sulfuryl fluoride (SO₂F₂) gas is the prototypical reagent for introducing the fluorosulfuryl group. nih.gov It exhibits ideal reactivity for the fluorosulfurylation of phenols. acs.orgresearchgate.net However, its use is fraught with significant drawbacks. SO₂F₂ is a neurotoxic gas, and its handling requires specialized equipment and stringent safety precautions. acs.orgresearchgate.netthieme-connect.com Its availability is often restricted by regulations, which impedes its broad adoption. acs.orgnih.gov

From a chemical reactivity standpoint, SO₂F₂ shows sluggish or even unsuccessful reactions with secondary and primary amines. scispace.comacs.orgnih.gov The reaction with primary amines often fails to produce the corresponding NH-sulfamoyl fluorides due to the facile elimination of hydrogen fluoride (HF) under the required basic conditions. scispace.com These limitations have spurred the development of more user-friendly and reactive alternatives.

To overcome the challenges associated with gaseous SO₂F₂, researchers have developed solid, shelf-stable reagents that act as SO₂F₂ equivalents. acs.orgsigmaaldrich.com The fluorosulfuryl imidazolium triflate salt, known as SuFEx-IT, was a significant breakthrough. acs.orgnih.gov SuFEx-IT is a solid that is more reactive and chemoselective than SO₂F₂, particularly in the fluorosulfurylation of primary amines to yield sulfamoyl fluorides. acs.orgnih.gov

More recently, an analogous compound, desmethyl SuFEx-IT, has been developed. organic-chemistry.orgnih.gov This reagent offers the advantage of being synthesizable without the use of SO₂F₂. acs.orgorganic-chemistry.orgnih.gov Both SuFEx-IT and desmethyl SuFEx-IT have greatly improved access to sulfamoyl fluorides and other SuFExable compounds. acs.orgorganic-chemistry.org Another solid alternative to SO₂F₂ gas is [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), which is bench-stable and effective for the sulfurylation of phenols and amines. nih.govsigmaaldrich.com

Table 1: Comparison of Fluorosulfurylating Agents

Reagent Phase Key Advantages Key Limitations
**Sulfuryl Fluoride (SO₂F₂) ** Gas Ideal reactivity with phenols. acs.orgresearchgate.net Neurotoxic, requires special handling, restricted availability, poor reactivity with primary amines. scispace.comacs.orgnih.govresearchgate.net
SuFEx-IT Solid Shelf-stable, better reactivity/chemoselectivity than SO₂F₂ with amines. acs.orgnih.gov Preparation relies on toxic SO₂F₂ gas, relatively expensive. acs.orgnih.gov
desmethyl SuFEx-IT Solid Can be synthesized without SO₂F₂, high yields, uses inexpensive starting materials. acs.orgorganic-chemistry.orgnih.gov Newer reagent, long-term stability and broader application scope still under evaluation.

| AISF | Solid | Bench-stable, effective for phenols and amines, synthesis does not require SO₂F₂. nih.govsigmaaldrich.comchemrxiv.org | May have inferior reactivity compared to SuFEx-IT for functionalizing primary amines. nih.gov |

A major advancement in the field is the development of synthetic routes that completely avoid the use of toxic SO₂F₂ gas. acs.orgnih.govresearchgate.net The synthesis of desmethyl SuFEx-IT is a prime example of this progress. organic-chemistry.org The initial strategy explored using sulfuryl chloride (SO₂Cl₂), an inexpensive liquid, as a substitute for SO₂F₂, but this approach failed to produce the desired intermediate. acs.orgnih.gov

The successful SO₂F₂-free synthesis of desmethyl SuFEx-IT involves a convenient three-step procedure starting from readily available and inexpensive 1,1′-sulfonyl diimidazole (SDI). thieme-connect.com This process yields the final product in high yield without the need for chromatographic purification, making it a highly practical and accessible method. acs.orgorganic-chemistry.orgorganic-chemistry.org

The development of new synthetic methodologies places a strong emphasis on scalability and efficiency to be practical for broader applications. The SO₂F₂-free synthesis of desmethyl SuFEx-IT has been successfully performed on a hectogram scale. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org The entire process can be completed within two days, affording the final product in an 85% total yield without requiring any chromatographic purification steps. acs.org This level of efficiency and scalability demonstrates the robustness of the method and its potential for producing large quantities of the reagent for widespread use in SuFEx click chemistry. organic-chemistry.orgresearchgate.net The synthesis of this compound itself using these solid reagents is also efficient, with high yields reported for the reaction of aniline with desmethyl SuFEx-IT. acs.orgscribd.com

Table 2: Mentioned Chemical Compounds

Compound Name Formula Role/Context
This compound C₆H₆FNO₂S Target molecule of the article
Aniline C₆H₇N Starting precursor for synthesis
Sulfuryl fluoride SO₂F₂ Gaseous fluorosulfurylating agent
SuFEx-IT C₉H₁₀FN₂O₅S₂ Solid fluorosulfurylating agent (imidazolium triflate salt)
desmethyl SuFEx-IT C₈H₈FN₂O₅S₂ Second-generation solid fluorosulfurylating agent
Sulfuryl chloride SO₂Cl₂ Investigated as a potential SO₂F₂ substitute
1,1′-sulfonyl diimidazole (SDI) C₆H₆N₄O₂S Inexpensive starting material for desmethyl SuFEx-IT
Dichloromethane CH₂Cl₂ Solvent used in synthesis
Hydrogen fluoride HF Side product in some reactions
Development of Solid FO₂S-Donors (e.g., SuFEx-IT, desmethyl SuFEx-IT)

Amination Reactions in Sulfamoyl Fluoride Formation

The direct amination of sulfuryl fluoride (SO2F2) or its derivatives with primary and secondary amines represents a fundamental approach to constructing the sulfamoyl fluoride moiety. This method is advantageous due to the commercial availability of a wide range of amine starting materials.

Recent advancements have focused on overcoming the challenges associated with the handling of gaseous SO2F2 and improving the scope and efficiency of the amination process. One notable development is the use of shelf-stable, crystalline reagents that act as SO2F2 surrogates. For instance, [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) has been introduced as an effective reagent for the synthesis of sulfamoyl fluorides from various amines under mild conditions. acs.org The reaction proceeds smoothly, providing access to a diverse array of sulfamoyl fluorides. acs.org

Another approach involves the use of activating agents to facilitate the reaction between amines and less reactive sulfonylating agents. For example, the combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives has been shown to effectively catalyze the amination of sulfonyl fluorides, leading to the formation of sulfonamides. chemrxiv.org While this is a reaction of a sulfonyl fluoride, the underlying principle of activating the S(VI)-F bond is relevant to the synthesis of more complex sulfamoyl fluorides.

The table below summarizes representative examples of sulfamoyl fluoride synthesis via amination reactions.

AmineSulfonylating ReagentProductYield (%)Reference
BenzylamineAISFN-Benzylsulfamoyl fluoride91 rsc.org
N-BenzylmethylamineSulfamoyl fluorideN-Benzyl-N-methylsulfamide93 rsc.org

This table showcases the synthesis of sulfamides from sulfamoyl fluorides, illustrating the reactivity of the N-SO2F bond which is formed through amination.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has emerged as a powerful tool for the synthesis of aryl sulfonyl fluorides, offering mild reaction conditions and broad functional group tolerance. Palladium, copper, and even main-group elements like bismuth have been successfully employed to catalyze the formation of the C-S bond, a key step in the synthesis of this compound and its derivatives.

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions provide a versatile and efficient route to arylsulfonyl fluorides from readily available aryl halides. A one-pot procedure has been developed that involves the initial palladium-catalyzed sulfonylation of aryl bromides using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as an SO2 source. The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluoro-benzenesulfonimide (NFSI), to yield the desired arylsulfonyl fluoride. researchgate.netorganic-chemistry.orgnih.gov This method is notable for its generality, tolerating a wide range of functional groups and allowing for the late-stage functionalization of complex molecules, including active pharmaceutical ingredients. nih.govorganic-chemistry.org

The synthesis of cyclic alkenylsulfonyl fluorides has also been achieved through a similar palladium-catalyzed strategy starting from alkenyl triflates. acs.org This highlights the versatility of palladium catalysis in preparing sulfonyl fluorides with diverse structural motifs. acs.org

The table below presents examples of palladium-catalyzed synthesis of sulfonyl fluorides.

Aryl HalideProductYield (%)Reference
4-Bromobiphenyl4-Biphenylsulfonyl fluoride84 organic-chemistry.org
N-Boc-4-bromo-L-phenylalanine methyl esterN-Boc-4-(fluorosulfonyl)-L-phenylalanine methyl ester61 researchgate.net
2-Bromo-6-methoxynaphthalene6-Methoxy-2-naphthylsulfonyl fluoride85 researchgate.net

Copper-Catalyzed Fluorosulfonylation Reactions

Copper-catalyzed reactions have also proven effective for the synthesis of arenesulfonyl fluorides. One general and practical method involves the fluorosulfonylation of arenediazonium salts. acs.orgnih.gov In this process, a copper catalyst, in conjunction with DABSO as the SO2 source and potassium bifluoride (KHF2) as the fluorine source, facilitates the conversion of a wide range of arenediazonium salts into the corresponding arenesulfonyl fluorides under mild conditions and without the need for an external oxidant. acs.orgnih.gov The electronic nature of the substituents on the arene ring can influence the reaction mechanism, with electron-withdrawing groups favoring a radical pathway and electron-donating groups favoring a copper-catalyzed pathway. nih.gov

Copper catalysis has also been employed in the direct decarboxylative fluorosulfonylation of aliphatic carboxylic acids, showcasing the potential to generate alkylsulfonyl fluorides. researchgate.netchinesechemsoc.org Furthermore, copper-catalyzed intramolecular aminofluorosulfonylation of olefins has been developed to synthesize fluorosulfonyl-functionalized nitrogen heterocycles like pyrrolidines and piperidines. chemrxiv.org

Organobismuth(III) Complex Catalysis

In a departure from traditional transition-metal catalysis, redox-neutral organobismuth(III) catalysis has been developed for the synthesis of aryl sulfonyl fluorides from aryl boronic acids. organic-chemistry.orgresearchgate.netchinesechemsoc.orgresearchgate.net This novel approach utilizes a well-defined organobismuth(III) complex bearing a bis-aryl sulfone ligand. organic-chemistry.orgresearchgate.netchinesechemsoc.orgresearchgate.net The catalytic cycle involves the transmetalation of the aryl group from the boronic acid to the bismuth center, followed by the insertion of sulfur dioxide into the Bi-C bond to form a bismuth sulfinate intermediate. researchgate.netchinesechemsoc.org Subsequent oxidation with an electrophilic fluorine source, such as Selectfluor, furnishes the aryl sulfonyl fluoride and regenerates the catalyst. organic-chemistry.orgresearchgate.netchinesechemsoc.org This methodology exhibits excellent functional group tolerance and provides good to excellent yields for a broad range of aryl and heteroaryl boronic acids. researchgate.netchinesechemsoc.orgresearchgate.net

The table below illustrates the scope of the organobismuth(III)-catalyzed synthesis of aryl sulfonyl fluorides.

Aryl Boronic AcidProductYield (%)Reference
4-Methoxyphenylboronic acid4-Methoxybenzenesulfonyl fluoride92 researchgate.net
4-Acetylphenylboronic acid4-Acetylbenzenesulfonyl fluoride85 researchgate.net
Thiophene-2-boronic acidThiophene-2-sulfonyl fluoride78 researchgate.net

Radical-Mediated Synthesis of Sulfamoyl Fluorides

Radical-based methodologies have recently gained prominence as a complementary strategy for the synthesis of sulfonyl and sulfamoyl fluorides, enabling the formation of these functionalities through novel bond disconnections.

Photoredox Catalysis in Fluorosulfonamidation

Visible-light photoredox catalysis has enabled the direct C-H fluorosulfonamidation of (hetero)arenes and the hydrofluorosulfonamidation of alkenes. rsc.org This is achieved through the development of photoredox-active fluorosulfamoyl radical precursors, such as N-fluorosulfamoyl pyridinium (B92312) salts (NFSAPs). rsc.org Upon photoexcitation, these reagents generate a fluorosulfamoyl radical (•NSO2F), which can then engage in C-N bond formation with a variety of substrates. rsc.org This approach has been successfully applied to the late-stage functionalization of pharmaceuticals and peptides, demonstrating its broad utility. rsc.org

Similarly, pyridinium-based fluorosulfonamide reagents have been developed for photoredox-catalyzed radical fluorosulfonamidation. These bench-stable crystalline salts serve as effective precursors to fluorosulfonamide radicals, facilitating the N-(fluorosulfonyl) sulfonamidation of (hetero)arenes and the difunctionalization of alkenes. The reactions typically proceed under mild conditions and exhibit good functional group tolerance.

The development of radical hydro-fluorosulfonylation of unactivated alkenes and alkynes has also been reported, providing a new avenue to aliphatic sulfonyl fluorides. This highlights the growing importance of radical processes in expanding the synthetic toolbox for accessing sulfonyl fluoride-containing molecules.

Generation of Fluorosulfonamide Radicals

The generation of fluorosulfonamide radicals (•NSO₂F) has been a challenging pursuit due to the high bond dissociation energy of the S(VI)-F bond. chemrxiv.org However, recent advancements, particularly in photoredox catalysis, have provided viable pathways. One notable strategy involves the creation of bench-stable, redox-active fluorosulfonamide radical reagents from sulfuryl fluoride (SO₂F₂). chemrxiv.orgchemrxiv.org

Researchers have developed pyridinium-based fluorosulfonamide reagents, such as fluorosulfonyl-N-pyridinium tetrafluoroborate (B81430) (PNSF), which can be prepared on a large scale under aerobic conditions. chemrxiv.org These crystalline salts serve as effective precursors to fluorosulfonamide radicals under photoredox conditions. chemrxiv.orgchemrxiv.org This approach has enabled various transformations, including the N-(fluorosulfonyl) sulfonamidation of hetero(arenes) and the difunctionalization of alkenes, thereby constructing a wide range of functionalized sulfamoyl fluoride compounds. chemrxiv.org

Alternative methods for generating nitrogen-centered radicals include the use of copper catalysis. nih.gov For instance, N-fluorosulfonamides can be activated by copper salts to produce nitrogen-centered radicals, which can then participate in reactions like benzylic amination or alkene difunctionalizations. nih.gov

Synthesis from Sulfonamides and Sulfonyl Chlorides

Traditional and modern synthetic routes to phenylsulfamoyl fluorides often start from more readily available sulfonamides or sulfonyl chlorides.

The conversion of sulfonyl chlorides to sulfonyl fluorides via a fluorine/chlorine exchange reaction is the most common and classical approach. rsc.orgnih.gov This method's prevalence is due to the fact that many sulfonyl chlorides are commercially available or can be synthesized, though their synthesis can sometimes require harsh conditions and their stability can be limited. rsc.orgacs.org The exchange reaction is typically accomplished by treating the sulfonyl chloride with a fluoride source. thieme-connect.com

Common fluorinating agents include potassium fluoride (KF) and potassium bifluoride (KHF₂). thieme-connect.comthieme-connect.com For sulfonyl chlorides with electron-withdrawing groups on the nitrogen, treatment with saturated aqueous potassium bifluoride is often effective. researchgate.net While this approach works well for many aryl sulfonyl fluorides, alkyl sulfonyl fluorides can be prone to side reactions. nih.gov To improve the reactivity of KF, phase-transfer catalysts like 18-crown-6 (B118740) have been used to increase the nucleophilicity of the fluoride ion. nih.gov

A more recent and highly chemoselective method allows for the direct conversion of primary sulfonamides into sulfonyl fluorides. researchgate.netd-nb.info This protocol utilizes pyrylium (B1242799) tetrafluoroborate (Pyry-BF₄) to activate the primary amino group of the sulfonamide. orgsyn.orgresearchgate.net The activation is followed by an in-situ conversion to a sulfonyl chloride intermediate using a chloride source like magnesium chloride (MgCl₂). researchgate.netresearchgate.net Subsequent treatment with potassium fluoride (KF) in the same pot triggers an anion exchange to furnish the final sulfonyl fluoride product. researchgate.netorgsyn.org This one-pot procedure is valued for its mild reaction conditions and high selectivity, which makes it suitable for complex molecules. researchgate.netresearchgate.net

The general reaction conditions involve treating the sulfonamide with Pyry-BF₄, MgCl₂, and KF in a solvent such as acetonitrile (B52724) at elevated temperatures. d-nb.info

Starting PhenylsulfonamideYield (%)Reference
Phenylsulfonamide85 d-nb.info
4-Methoxyphenylsulfonamide94 d-nb.info
4-Nitrophenylsulfonamide88 d-nb.info
4-(Trifluoromethyl)phenylsulfonamide91 d-nb.info
4-Bromophenylsulfonamide92 d-nb.info
4-Chlorophenylsulfonamide95 d-nb.info
Methyl 4-sulfamoylbenzoate89 d-nb.info

Stereoselective and Regioselective Synthetic Investigations

The precise control of stereochemistry and regiochemistry is a cornerstone of modern synthetic chemistry, enabling the synthesis of complex molecules with defined three-dimensional arrangements and specific substitution patterns. In the context of this compound and its derivatives, significant research has been directed towards developing methodologies that afford high levels of stereoselective and regioselective control. These investigations are crucial for accessing novel chemical entities with potential applications in various scientific fields.

Recent advancements have highlighted several powerful strategies, including transition-metal catalysis and photoredox catalysis, to address the challenges associated with the selective functionalization of molecules containing the sulfamoyl fluoride moiety. These methods offer access to a diverse range of chiral and regioisomerically pure compounds that were previously difficult to synthesize.

Stereoselective Synthesis

The development of stereoselective methods for the synthesis of this compound derivatives has been an area of active research. One notable approach involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated sulfonyl fluorides. This method provides access to chiral β-arylated sulfonyl fluorides with high levels of enantioselectivity. nih.gov

In a key study, (E)-2-phenylethenesulfonyl fluoride was reacted with a variety of arylboronic acids in the presence of a rhodium catalyst and a chiral BINAP ligand. The reactions proceeded smoothly under mild conditions to afford the corresponding 2,2-diaryl-substituted ethylsulfonyl fluorides in good yields and with excellent enantiomeric excess (ee). nih.gov The choice of chiral ligand was critical for achieving high stereoselectivity.

Table 1: Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to (E)-2-Phenylethenesulfonyl Fluoride nih.gov

EntryArylboronic Acid (Ar)LigandYield (%)ee (%)
1Phenylboronic acid(S)-BINAP9598
24-Methylphenylboronic acid(S)-BINAP9299
34-Methoxyphenylboronic acid(S)-BINAP9699
44-Chlorophenylboronic acid(S)-BINAP9197
53-Methylphenylboronic acid(S)-BINAP9398

Another innovative stereoselective method involves the palladium(II)-catalyzed cyclopropanation of unactivated alkenes with alkyl sulfonyl fluorides. This transformation yields cis-substituted cyclopropanes with high diastereoselectivity. The sulfonyl fluoride group acts as both an activating group and an internal oxidant in the catalytic cycle. chemrxiv.org

Regioselective Synthesis

The regioselective synthesis of this compound derivatives has been successfully addressed through various synthetic strategies, including solvent-controlled reactions and metal-free cycloadditions.

A compelling example of solvent-controlled regioselectivity is the copper(II) fluoride-catalyzed Chan-Lam coupling of saccharin (B28170) with arylboronic acids. This reaction can be directed to selectively produce either N-arylsaccharin derivatives or methyl 2-(N-arylsulfamoyl)benzoates by simply changing the solvent. When the reaction is conducted in dichloroethane (DCE), N-arylation is favored, whereas the use of methanol (B129727) (MeOH) as the solvent leads to the formation of the ring-opened methyl 2-(N-arylsulfamoyl)benzoate. researchgate.net

Table 2: Solvent-Controlled Regioselective Synthesis of N-Arylsaccharin and Methyl 2-(N-Arylsulfamoyl)benzoates researchgate.net

EntryArylboronic AcidSolventProductYield (%)
1Phenylboronic acidDCEN-Phenylsaccharin91
2Phenylboronic acidMeOHMethyl 2-(N-phenylsulfamoyl)benzoate85
34-Tolylboronic acidDCEN-(4-Tolyl)saccharin88
44-Tolylboronic acidMeOHMethyl 2-(N-(4-tolyl)sulfamoyl)benzoate82
54-Methoxyphenylboronic acidDCEN-(4-Methoxyphenyl)saccharin93
64-Methoxyphenylboronic acidMeOHMethyl 2-(N-(4-methoxyphenyl)sulfamoyl)benzoate89

Furthermore, a highly regioselective, metal-free approach for the synthesis of 4-fluorosulfonyl 1,2,3-triazoles has been developed. acs.org This method involves the reaction of organic azides with bromovinylsulfonyl fluoride. The reaction proceeds with excellent regioselectivity, consistently yielding the 1,4-disubstituted triazole isomer. acs.orgacs.org This transformation is robust and tolerates a wide range of functional groups on the azide (B81097) starting material.

Table 3: Regioselective Synthesis of 4-Fluorosulfonyl 1,2,3-Triazoles acs.org

EntryOrganic AzideYield (%)Regioselectivity
1Benzyl (B1604629) azide89>99:1
2Phenyl azide85>99:1
3(Azidomethyl)benzene92>99:1
41-Azido-4-methoxybenzene88>99:1
51-Azido-4-chlorobenzene84>99:1

Photoredox catalysis has also emerged as a powerful tool for the regioselective synthesis of sulfamoyl fluoride derivatives. A radical-based approach enables the fluorosulfonamidation of arenes and heteroarenes. For instance, the reaction of benzene (B151609) with a fluorosulfonamide reagent under photoredox conditions can yield the corresponding this compound in good yield. chemrxiv.org The regioselectivity of this reaction can be influenced by the electronic properties of the aromatic substrate.

Reactivity and Reaction Mechanisms of Phenylsulfamoyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Introduced in 2014 by K. Barry Sharpless and colleagues, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform. eurekalert.org It leverages the reliable and specific reactivity of compounds containing the sulfur(VI)-fluoride (SVI–F) motif, such as Phenylsulfamoyl fluoride, to create robust covalent linkages. eurekalert.orgnih.gov

SuFEx chemistry is founded on the principle of using highly stable, yet predictably reactive, SVI-F containing modules as connectors. eurekalert.org The core of the SuFEx reaction is a nucleophilic substitution at the electrophilic sulfur(VI) center, where a suitable nucleophile displaces the fluoride ion to form a new, strong covalent bond (e.g., S-N, S-O, S-C). nih.gov Despite the inherent strength of the S-F bond, which imparts considerable stability towards hydrolysis, oxidation, and reduction, it can be controllably activated under specific conditions to undergo this exchange. nih.govnih.gov This combination of stability and activatable reactivity allows these reactions to proceed with high efficiency and selectivity, fulfilling the criteria of a click reaction. eurekalert.org

The sulfur-fluoride bond in this compound and related compounds is exceptionally stable under many conditions, a key feature of its "click" character. nih.govnih.gov This stability is attributed to the high oxidation state of the sulfur atom and the strength of the S-F bond. nih.gov However, the electrophilicity of the sulfur center can be "unleashed" to allow for rapid reaction. nih.gov Activation of the S-F bond, transforming the fluoride into a viable leaving group, can be achieved through various means, including the use of bases, Lewis acids, or specific catalysts. nih.govnih.gov For instance, N-disubstituted sulfamoyl fluorides, which are generally at the lower end of the reactivity spectrum for S(VI) fluorides, can be efficiently activated for exchange reactions at room temperature using a combination of a Lewis acid like calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govclaremont.edu

A wide range of nucleophiles can participate in SuFEx reactions, displacing the fluoride from this compound to create diverse molecular structures. The most common nucleophiles are amines and phenols (or their silylated derivatives), which react to form sulfamides and sulfamates, respectively. nih.gov The reaction with amines is a primary application, leading to the formation of a new S-N bond. The choice of nucleophile and reaction conditions can be tailored to control the reaction. As mentioned, bases like DABCO can be used to activate the amine nucleophile, while a Lewis acid activates the S-F bond, enabling the reaction to proceed efficiently. nih.gov

Catalyst/MediatorNucleophile TypePurpose
Ca(NTf₂)₂ AminesLewis acid that activates the S-F bond for displacement. nih.gov
DABCO AminesBrønsted base that activates the amine nucleophile. nih.gov
Organosuperbases Phenols, AlcoholsActivates the S-F bond and/or the nucleophile.
Silicon Additives PhenolsFacilitates reaction, possibly through formation of silyl (B83357) ethers. nih.gov

The reliability and modularity of the SuFEx reaction have made this compound and related compounds valuable tools for constructing complex molecules. Their stability allows for their incorporation into larger structures, which can then be selectively functionalized in a later step via the SuFEx reaction. nih.gov This "late-stage functionalization" is particularly valuable in drug discovery and chemical biology. nih.govresearchgate.net For example, sulfamoyl fluoride moieties have been installed on ribonucleosides, which then undergo SuFEx reactions with various amines to create sulfamide-functionalized derivatives for biological studies. nih.gov Furthermore, due to their specific reactivity profile, sulfonyl fluorides are used as chemical probes to covalently modify proteins at nucleophilic amino acid residues like lysine (B10760008), tyrosine, and serine, aiding in the functional annotation of the proteome. claremont.eduacs.org

Mechanistic Pathways of this compound Reactions

Beyond direct fluoride displacement, N-monosubstituted sulfamoyl fluorides, including this compound, can react through distinct mechanistic pathways involving highly reactive intermediates.

When N-monosubstituted sulfamoyl fluorides (R-NH-SO₂F), such as this compound, are treated with a base, they can undergo elimination of hydrogen fluoride (HF). nih.govrsc.org This elimination process generates a transient and highly electrophilic intermediate known as an azasulfene (R-N=SO₂). nih.govsemanticscholar.org These intermediates are not typically isolated but are captured in situ by available nucleophiles. semanticscholar.org For instance, using potassium fluoride as the base, N-H sulfamoyl fluorides can be converted into azasulfene intermediates under mild conditions, which then efficiently react with phenols and alcohols to form sulfamates. semanticscholar.orgresearchgate.net This pathway is distinct from the direct SuFEx displacement, as it involves an elimination-addition mechanism rather than a direct substitution. The propensity of primary amine-derived sulfamoyl fluorides to form these intermediates makes them useful synthons for constructing sulfamate (B1201201) esters. semanticscholar.orgresearchgate.net

Radical Pathways and Single Electron Transfer (SET) Processes

The conversion of sulfonyl and sulfonimidoyl fluorides into sulfur(VI) radicals is a challenging but synthetically valuable transformation. nih.gov This difficulty arises from the high bond dissociation energy of the S(VI)-F bond and high reduction potentials. nih.gov However, recent methodologies have enabled these conversions through photoredox single electron transfer (SET) processes. nih.gov

The generation of a fluorosulfonyl radical (FSO₂•) is a key step that can be adapted for sulfamoyl fluoride synthesis. researchgate.net Research has demonstrated that organosuperbase-activated sulfonyl fluorides can be converted to S(VI) radicals under photocatalytic conditions. nih.gov The mechanism involves a photoredox single electron transfer process, which has been confirmed through experiments where the reaction was inhibited by radical scavengers like TEMPO and butylated hydroxytoluene (BHT). nih.gov These findings support a SET pathway while excluding a radical chain reaction. nih.gov This approach expands the synthetic utility of S(VI) fluorides beyond their traditional role as electrophiles. nih.gov

Influence of Reaction Conditions (e.g., photocatalyst, light irradiation, bases, solvents)

The reactivity of this compound and related S(VI) fluorides is highly dependent on the specific reaction conditions employed. Photocatalysis, often in conjunction with specific bases and solvents, plays a crucial role in activating the otherwise stable S-F bond for radical reactions.

Light Irradiation and Photocatalysts: Visible light, particularly from blue LEDs, is commonly used to initiate photoredox cycles. nih.govsigmaaldrich.com A variety of photocatalysts have been successfully employed, including ruthenium-based complexes like Ru(bpy)₃Cl₂ and iridium-based complexes such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆. nih.gov Organic photocatalysts like 4CzIPN and eosin (B541160) Y have also proven effective. sigmaaldrich.com The choice of photocatalyst can significantly impact the reaction outcome. sigmaaldrich.com

Bases and Solvents: Bases are often essential for activating the S(VI)-F bond. The organosuperbase 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to have an essential cooperative effect in the activation process. nih.gov Other bases, such as tetramethylguanidine, have been used to achieve selective reactions. nih.gov The choice of solvent also has a substantial effect on photocatalytic performance. nih.gov Solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are frequently used, with optimization studies showing that alternatives such as DMSO, toluene, and MeOH can be deleterious to the reaction outcome. nih.govsigmaaldrich.com

The table below summarizes typical reaction conditions used in the photocatalytic activation of S(VI) fluorides.

ComponentExamplesRole/Observation
Photocatalyst Ru(bpy)₃Cl₂, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 4CzIPN, Eosin YInitiates SET process under light irradiation. nih.govsigmaaldrich.com
Light Source Blue LED (24 W), UV LightProvides energy to excite the photocatalyst. nih.govsigmaaldrich.com
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), TetramethylguanidineEssential for S(VI)-F bond activation. nih.govnih.gov
Solvent Dimethylformamide (DMF), Acetonitrile (MeCN)Reaction medium; choice is critical for yield. nih.govsigmaaldrich.com

Transition State Characterization and Analysis

The analysis of transition states in reactions involving sulfamoyl fluorides relies heavily on computational chemistry. Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms, disclose the roles of catalysts and reagents, and understand the energetics of bond formation and cleavage. digitellinc.com

For the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, computational analyses have shown that the substitution of a fluoride anion with another fluoride is a low-barrier process. nih.gov In the synthesis of aryl sulfonyl fluorides, a process related to sulfamoyl fluorides, computational studies have characterized the entire catalytic cycle in three main stages:

Transmetallation: Formation of a Bi(III)-phenyl intermediate, facilitated by a base like K₃PO₄. digitellinc.com

SO₂ Insertion: Insertion of sulfur dioxide into the Bi(III)-C(sp²) bond to form a Bi(III)-OSOAr intermediate. digitellinc.com

S(IV)-Oxidation: The intermediate undergoes oxidation to yield the final aryl sulfonyl fluoride product and regenerate the catalyst. digitellinc.com

These computational models provide critical insights into reaction barriers and the feasibility of each mechanistic step, guiding the rational design of new catalysts and reaction conditions. digitellinc.comaccessscience.com

Selective Reactivity at the Sulfur Center

The sulfur atom in this compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a key transformation in click chemistry. researchgate.netacs.org The fundamental mechanism involves a nucleophilic substitution at the sulfur(VI) center, which leads to the displacement of the fluoride ion and the formation of a new bond. researchgate.net

However, compared to other sulfonyl fluorides, N-disubstituted sulfamoyl fluorides exhibit lower intrinsic reactivity. scbt.com They are generally inert toward a wide range of nucleophiles, a property that allows them to function as highly selective chemical probes for covalent modification of proteins. accessscience.comscbt.com Their reactivity can be controllably unleashed under specific conditions, such as with the use of a Lewis acid (e.g., Ca(NTf₂)₂) in combination with an amine mediator like DABCO. nih.gov

Stability and Reactivity Relationship of Sulfamoyl Fluorides

Sulfamoyl fluorides, as part of the broader class of S(VI) fluorides, possess a unique balance of high stability and context-dependent reactivity. nih.govscbt.com The S(VI)-F bond is exceptionally resilient, yet its electrophilicity can be harnessed for chemical ligation. nih.gov N-disubstituted sulfamoyl fluorides are considered to be at the lower end of the reactivity spectrum for S(VI) fluorides. scbt.com

A direct correlation has been observed between the hydrolytic stability of S(VI)-F compounds and their reactivity towards nucleophilic amino acids. wikipedia.org Generally, factors that increase the electrophilicity of the sulfur center lead to faster hydrolysis and greater reactivity with biological nucleophiles. wikipedia.org For example, aryl S(VI)-F compounds with electron-withdrawing groups in the para position (such as amides or sulfonamides) hydrolyze more rapidly than their meta-substituted counterparts. wikipedia.org This relationship allows for the fine-tuning of reactivity by modifying the electronic properties of the molecule, enabling the design of probes and inhibitors with a desired balance of stability and covalent activity. nih.gov

Hydrolytic Stability Considerations

The hydrolytic stability of sulfamoyl fluorides is a critical factor in their application, particularly in aqueous biological environments. N-disubstituted sulfamoyl fluorides are noted for being stable against hydrolysis under basic conditions. accessscience.com In contrast, monosubstituted sulfamoyl fluorides (RNHSO₂F) can decompose rapidly in aqueous buffers. researchgate.net

Studies profiling a range of S(VI)-F electrophiles have provided detailed insights into their stability. Key findings include:

Aryl vs. Aliphatic: Aryl S(VI)-F compounds are generally more hydrolytically stable than their aliphatic counterparts. wikipedia.org

Buffer Identity: The choice of buffer can influence stability, with approximately two-fold greater stability observed in HEPES buffer compared to PBS at the same pH. wikipedia.org

Substituent Effects: The electronic properties of substituents on an aryl ring correlate with hydrolytic stability. Electron-withdrawing groups para to the sulfamoyl fluoride moiety lead to faster hydrolysis compared to meta positioning. wikipedia.org

The half-life of the related compound phenylmethylsulfonyl fluoride (PMSF) in aqueous solution is short and pH-dependent, as shown in the table below.

pHHalf-life at 25 °C
7.0110 minutes
7.555 minutes
8.035 minutes
Data for Phenylmethylsulfonyl fluoride

Thermal Stability

The sulfur(VI)-fluoride bond is characterized by its exceptional resilience to thermolysis. nih.govscbt.com This high thermal stability means that sulfamoyl fluorides can withstand elevated temperatures without undergoing decomposition, a property that is advantageous for both synthesis and various applications. nih.govscbt.com While specific decomposition temperatures for this compound are not widely reported, the inherent strength of the S(VI)-F bond makes it significantly more stable than related sulfonyl chlorides. digitellinc.com Heating related compounds like phenylmethylsulfonyl fluoride may eventually lead to decomposition and the emission of corrosive fumes such as hydrogen fluoride and sulfur oxides. wikipedia.org

Comparative Reactivity Studies with Other Sulfonyl Fluoride Electrophiles

The primary factors influencing this reactivity are electronic effects (induction and resonance), steric hindrance, and the nature of the atom bonded to the sulfonyl group (e.g., nitrogen, carbon, or oxygen). Generally, electron-withdrawing groups attached to the sulfur atom increase its electrophilicity and thus its reactivity towards nucleophiles, while electron-donating groups have the opposite effect.

A comparative analysis reveals a general reactivity trend among these classes. Aryl sulfonyl fluorides are typically more reactive than sulfamoyl fluorides and fluorosulfates. enamine.netnih.gov Sulfamoyl fluorides and aryl fluorosulfates are noted to be significantly more stable, with their reactions often requiring catalysis by a strong base or bifluoride. nih.gov This difference in reactivity is crucial for their application in various fields, including chemical biology and drug discovery, where tuning the electrophilicity allows for selective interactions. enamine.netresearchgate.net

Electronic and Structural Influences on Reactivity

The nitrogen atom in this compound donates electron density to the sulfonyl group, thereby reducing the electrophilicity of the sulfur atom compared to aryl sulfonyl fluorides where a carbon atom is directly attached. This deactivation makes sulfamoyl fluorides generally more stable and less reactive.

In contrast, aryl fluorosulfates (ArO-SO₂F) are even less reactive. rsc.org The increased stability in fluorosulfates is attributed to the resonance-donating effect of the adjacent oxygen atom, which further tempers the electrophilicity of the sulfur center. nih.gov This distinction was highlighted in a study by Pfizer, which compared an aryl fluorosulfate-containing inhibitor with a sulfonyl fluoride probe. The sulfonyl fluoride was observed to form multiple protein adducts, whereas the fluorosulfate (B1228806) counterpart remained largely unreactive under the same conditions, underscoring its decreased reactivity. nih.govrsc.org

Alkyl sulfonyl fluorides, particularly those with electron-donating alkyl groups, often exhibit remarkably low reactivity toward nucleophiles. oup.com On the other hand, the reactivity of ethenesulfonyl fluorides is influenced by substituents on the C=C double bond, where electron-donating groups can deactivate the sulfonyl fluoride moiety through a "push-pull" electronic effect. nih.gov

More complex structures like sulfonimidoyl fluorides (RSO(=NR¹)F) introduce additional steric hindrance around the sulfur atom relative to sulfonyl fluorides, rendering them more stable. oup.com

Comparative Stability and Reactivity Data

The stability of various sulfonyl fluoride derivatives in aqueous environments is often used as a proxy for their intrinsic reactivity. Studies have systematically profiled the hydrolytic stability of different sulfonyl fluoride classes, providing quantitative insights into their relative reactivity. For instance, research on substituted benzamide-sulfonyl fluorides demonstrated that substituents significantly impact stability. nih.gov

Below is a comparative overview of the general reactivity of different sulfonyl fluoride classes.

Sulfonyl Fluoride ClassGeneral StructureRelative ReactivityKey Influencing Factors
Aryl Sulfonyl FluorideAr-SO₂FHighInfluenced by aryl substituents (electron-withdrawing groups increase reactivity).
This compound(C₆H₅)(R)N-SO₂FModerateNitrogen atom donates electron density, reducing sulfur electrophilicity. nih.gov
Alkyl Sulfonyl FluorideR-SO₂FLow to ModerateElectron-donating alkyl groups decrease reactivity. oup.com
Aryl FluorosulfateArO-SO₂FLowResonance donation from oxygen significantly reduces sulfur electrophilicity. nih.gov

Further detailed studies have quantified the stability of specific sulfonyl fluoride compounds in aqueous buffers, which reflects their susceptibility to nucleophilic attack by water.

Compound TypeExample CompoundRelative Stability in Buffer (pH 7.4)Reference Finding
Unsubstituted Benzamide-Sulfonyl FluorideC₆H₅CONH-C₆H₄-SO₂FLimited StabilityConsidered too reactive for certain applications due to instability in aqueous buffer. nih.gov
Substituted Benzamide-Sulfonyl FluorideSubstituted C₆H₅CONH-C₆H₄-SO₂FIncreased StabilityAppropriate substitution can significantly increase stability compared to the parent compound. nih.gov
Benzyl-Sulfonyl FluorideC₆H₅CH₂-SO₂FIncreased StabilityDemonstrates significantly greater stability in buffer compared to some reactive benzamide-sulfonyl fluorides. nih.gov
Aryl FluorosulfateGeneric ArO-SO₂FVery High StabilityFound to be very stable in buffer and plasma, in contrast to more reactive sulfonyl fluorides. nih.gov

Advanced Research Applications in Chemical Synthesis and Materials Science

Phenylsulfamoyl Fluoride (B91410) as a Building Block in Organic Synthesis

The sulfamoyl fluoride moiety (-NSO₂F) is a versatile functional group that serves as a precursor for a variety of sulfur-containing organic molecules. Its stability allows it to be carried through multi-step syntheses, while its latent reactivity enables late-stage functionalization.

One of the most direct applications of sulfamoyl fluorides is in the synthesis of sulfamides, which are SO₂ analogs of ureas. chemrxiv.org The SuFEx reaction provides a practical and highly efficient pathway to unsymmetrical sulfamides, a class of compounds that has applications ranging from medicinal chemistry to anion-binding catalysis. rsc.orgnih.gov The process typically involves the reaction of a primary or secondary amine with a sulfamoyl fluoride intermediate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

This method overcomes challenges associated with traditional approaches, which often lead to the formation of undesired symmetrical sulfamides, particularly when using primary amines with sulfuryl fluoride (SO₂F₂). scispace.com The ability to isolate and purify the sulfamoyl fluoride intermediate is key to the successful synthesis of complex, unsymmetrical sulfamide (B24259) structures. chemrxiv.org

Below is a table showcasing examples of sulfamide synthesis utilizing sulfamoyl fluoride precursors via SuFEx chemistry.

Starting Sulfamoyl FluorideAmine PartnerBaseYieldReference
Benzylsulfamoyl fluorideAniline (B41778)DBU83% nih.gov
Phenylsulfamoyl fluorideBenzylamineDBU96% nih.gov
Benzylsulfamoyl fluorideN-benzylmethylamineDBU93% nih.gov
4-Methoxybenzylsulfamoyl fluorideAnilinePyridine89% nih.gov

This table is generated based on data for representative sulfamoyl fluorides to illustrate the synthesis of sulfamide derivatives.

While primarily used for creating S-N bonds, the S(VI)-F group in sulfonyl and sulfamoyl fluorides can also participate in reactions to form other sulfonyl derivatives, such as vinyl sulfones. nih.gov Recent advances have demonstrated that sulfonyl fluorides can be converted into S(VI) radicals through a combination of photoredox catalysis and organosuperbase activation. nih.gov These generated radicals can then engage in coupling reactions with alkenes to produce vinyl sulfones, often with high stereoselectivity. nih.gov

This transformation expands the utility of sulfonyl fluorides beyond their traditional role as electrophiles, opening new avenues for their use in linkage chemistry and the synthesis of functional molecules. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates the potential for sulfamoyl fluoride-type structures to act as precursors for a broader range of sulfonyl-containing compounds. nih.gov

The sulfamoyl fluoride moiety is instrumental in the 1,2-difunctionalization of olefins, a powerful strategy for rapidly increasing molecular complexity. nih.gov Research has shown that N-fluorosulfamoyl-pyridinium salts, which serve as effective precursors to nitrogen-centered radicals, can be used in visible-light-mediated reactions with alkenes. researchgate.net

This process, termed radical fluorosulfonamidation, allows for the introduction of a sulfamoyl fluoride group and another functional group across a carbon-carbon double bond. researchgate.netresearchgate.net The reaction is notable for its mild conditions and broad substrate scope. researchgate.net This methodology provides a facile route to β-functionalized sulfamoyl fluorides, which are valuable building blocks for further synthetic transformations. researchgate.net

The preparation of fluorosulfates (R-OSO₂F) from sulfamoyl fluorides (R₂N-SO₂F) is not a standard or documented transformation in organic synthesis. The synthesis of these two classes of compounds proceeds via distinct pathways within the SuFEx framework. Aryl fluorosulfates are reliably synthesized by reacting phenols with a fluorosulfurylating agent, such as sulfuryl fluoride (SO₂F₂) gas or a shelf-stable solid equivalent like a fluorosulfuryl imidazolium (B1220033) salt. nih.govnih.gov In contrast, sulfamoyl fluorides are prepared from the reaction of primary or secondary amines with these same reagents. nih.govnih.gov The inherent stability and distinct reaction pathways for phenols and amines with SO₂F₂ ensure the selective formation of either fluorosulfates or sulfamoyl fluorides, respectively. enamine.net

SuFEx in Polymer Chemistry and Functional Materials

SuFEx click chemistry has emerged as a transformative tool in polymer science, enabling the synthesis of unique polymer classes where the common carbonyl linker is replaced by a sulfonyl (–SO₂–) group. nih.gov This approach has led to the development of novel functional materials, including polysulfates, polysulfonates, and, notably, polysulfamides. nih.govrsc.org The reliability and efficiency of the SuFEx reaction allow for the construction of polymers with diverse functionalities and well-controlled properties. rsc.org This connective chemistry is finding broad utility in materials science for creating everything from degradable polymers to functional particles and cation exchange resins. sigmaaldrich.comrsc.org

Polysulfamides are the –SO₂– analogs of polyureas and represent a largely unexplored class of polymers with significant potential, particularly in applications requiring hydrogen-bonding networks. rsc.orgnih.gov The synthesis of polysulfamides is achieved through the step-growth polymerization of bis(amine) and bis(sulfamoyl fluoride) monomers via the SuFEx reaction. nih.govnih.gov

This method has proven effective for producing a variety of polysulfamides with diverse architectures. nih.gov The resulting polymers exhibit high thermal stability and tunable glass transition temperatures, which can be modulated by altering the structure of the monomer backbone. rsc.orgnih.gov Furthermore, studies have shown that certain aromatic polysulfamides can be chemically recycled back to their constituent monomers, highlighting their potential as more sustainable materials. scispace.com

The table below summarizes the properties of several polysulfamides synthesized using the SuFEx methodology.

Polymer Backbone StructureNumber Average Molecular Weight (Mₙ, kg/mol )5% Weight Loss Temperature (Tₔ, °C)Glass Transition Temperature (T₉, °C)Reference
Aromatic Ether8.9396179 scispace.com
Aromatic Methylene6.8382163 scispace.com
Aliphatic3.127764 scispace.com
Aromatic Sulfone5.3417243 scispace.com

This table is generated based on data from the synthesis and characterization of various polysulfamides.

Fabrication of Functionalized Compounds

This compound and its derivatives are instrumental in the fabrication of a diverse range of functionalized compounds. The sulfonyl fluoride moiety serves as a versatile reactive handle, enabling the introduction of various functionalities onto a parent molecule. This approach is particularly valuable in the synthesis of complex molecules and chemical probes.

One key strategy involves the use of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reactions that leverage the unique reactivity of the sulfonyl fluoride group. mdpi.com This "click chemistry" approach allows for the efficient and predictable connection of molecular building blocks under mild conditions. For instance, nucleosides have been functionalized with a sulfamoyl fluoride group, creating "SuFNucs." These modified nucleosides can then undergo selective SuFEx reactions with various amines to produce sulfamide-functionalized derivatives. nih.gov This methodology has been used to create conjugates with amino acid derivatives, peptides, and to incorporate them into nucleotides and oligonucleotides. nih.gov

The synthesis of functionalized compounds using this compound is not limited to biological molecules. A catalyst-free method has been developed for synthesizing enol ester functionalized sulfonyl fluorides by reacting 2-chloroprop-2-ene-1-sulfonyl fluoride with carboxylic acid derivatives. nih.gov This process offers mild conditions and high purity, demonstrating the broader applicability of sulfonyl fluorides in organic synthesis. nih.gov

The table below summarizes examples of functionalized compounds synthesized using sulfonyl fluoride chemistry.

Starting MaterialReagentFunctionalized ProductApplication
RibonucleosidesSulfonyl fluorideSulfamoyl-fluoride-functionalized nucleosides (SuFNucs)Building blocks for bioconjugation
SuFNucsAmines, Amino acid estersSulfamide-functionalized nucleosides and peptide-nucleoside conjugatesChemical biology tools
2-chloroprop-2-ene-1-sulfonyl fluorideCarboxylic acid derivativesEnol ester functionalized sulfonyl fluoridesOrganic synthesis intermediates

Advanced Materials with Enhanced Properties

The unique reactivity of the sulfonyl fluoride group, central to this compound, has been harnessed in materials science to create advanced materials with enhanced properties. The ability of sulfonyl fluorides to form stable covalent bonds with various nucleophiles makes them valuable for modifying surfaces and creating novel polymers. mdpi.com

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has been a key driver in this area. nih.gov The principles of SuFEx allow for the robust and efficient formation of linkages in the creation of new materials. This has led to the development of polymers and other materials with tailored functionalities. The applications of sulfonyl fluorides extend to the synthesis of complex organic molecules and the development of materials with specific chemical and physical properties.

Research has demonstrated the utility of fluorosulfonyl-containing radical reagents in the synthesis of sulfonyl fluorides and sulfamoyl fluorides, which are key components in advanced materials. These reagents have been used in C–H bond functionalizations and the difunctionalization of olefins, showcasing their role in constructing complex and functional materials.

Bioconjugation Techniques and Chemical Biology Tool Development (excluding clinical data)

This compound and related sulfonyl fluorides have become indispensable tools in chemical biology, particularly in the realm of bioconjugation and the development of sophisticated probes to study biological systems. nih.gov Their unique combination of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues makes them ideal for these applications. rsc.org

Modification of Biomolecules

The sulfonyl fluoride moiety is a versatile electrophilic "warhead" for the covalent modification of proteins. acs.org Unlike more traditional reagents that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of amino acids, including serine, threonine, tyrosine, lysine (B10760008), and histidine. mdpi.comrsc.org This expanded reactivity opens up new possibilities for labeling and modifying proteins that may lack accessible cysteines.

A notable example is the modification of the superoxide (B77818) dismutase from the archaeon Sulfolobus solfataricus by phenylmethylsulfonyl fluoride (PMSF). This modification occurs at a specific tyrosine residue (Tyr41), leading to irreversible inactivation of the enzyme and increased thermal stability. nih.gov This demonstrates the ability of sulfonyl fluorides to target specific residues within a protein structure, leading to functional changes.

Furthermore, the development of sulfamoyl-fluoride-functionalized nucleosides (SuFNucs) highlights the application of this chemistry to other biomolecules. These modified nucleosides can be conjugated with peptides, demonstrating a powerful method for creating nucleic acid-peptide hybrids for various research applications. nih.gov

Covalent Probe Discovery

This compound and its derivatives are central to the discovery and design of covalent probes for studying protein function. These probes typically consist of a reactive sulfonyl fluoride group attached to a molecule that directs it to a specific protein or class of proteins. claremont.edu The formation of a covalent bond allows for the stable and irreversible labeling of the target protein, facilitating its identification and characterization. mdpi.com

The reactivity of the sulfonyl fluoride can be tuned by altering the electronic properties of the aryl ring, allowing for the rational design of probes with desired reactivity profiles. researchgate.net This tunability is crucial for developing probes that are selective for their intended targets while minimizing off-target reactions.

Recent advancements include the development of sulfonyl fluoride probes for fragment-based screening. In this approach, a library of small molecule "fragments" attached to a sulfonyl fluoride warhead is screened against a protein target. Fragments that bind to the protein will position the sulfonyl fluoride for covalent modification, enabling the identification of weak-binding fragments by mass spectrometry. mdpi.com

Mapping Enzyme Binding Sites and Protein-Protein Interactions (general sulfonyl fluorides)

Sulfonyl fluorides are powerful tools for mapping the binding sites of enzymes and interrogating protein-protein interactions (PPIs). nih.gov By reacting with nucleophilic residues within a binding pocket, sulfonyl fluoride probes can provide valuable information about the topology and amino acid composition of the active site. jenabioscience.com

One method for mapping enzyme active sites involves using a sulfonyl fluoride in combination with a fluoride ion-selective electrode. The reaction of the sulfonyl fluoride with the active-site serine of a serine protease releases a fluoride ion, which can be measured to determine the concentration of active enzyme. nih.gov Phenylmethylsulfonyl fluoride (PMSF) is a well-known inhibitor that inactivates serine proteases by covalently binding to the catalytic serine residue in the active site. triyambak.org

For studying PPIs, a "plant-and-cast" strategy using a heterobifunctional cross-linker containing both a highly reactive succinimide (B58015) ester and a less reactive aryl sulfonyl fluoride has been developed. pnas.org The succinimide ester "plants" the cross-linker onto surface lysine residues of one protein. The attached sulfonyl fluoride then "casts" across the protein interface, reacting with proximal nucleophilic residues (Ser, Thr, Tyr, His, or Lys) on an interacting protein in a proximity-enhanced reaction. pnas.org This allows for the identification of interacting partners and provides distance constraints for modeling the structure of the protein complex.

Use as Activity-Based Protein Profiling Reagents (general sulfonyl fluorides)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study the functional state of enzymes in complex biological systems. wikipedia.org Sulfonyl fluorides have emerged as a valuable class of reagents for ABPP due to their ability to covalently modify the active sites of a broad range of enzymes. researchgate.net

ABPP probes based on sulfonyl fluorides typically consist of the reactive sulfonyl fluoride group, a binding group for selectivity, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. wikipedia.org Because they react with the active form of an enzyme, these probes provide a direct measure of enzyme activity rather than just protein abundance. wikipedia.org

Sulfonyl fluoride probes have been particularly useful for profiling serine hydrolases. rsc.org For example, alkyne-tagged analogs of 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), a general serine protease inhibitor, have been used to enrich and identify active serine proteases from complex proteomes using click chemistry and mass spectrometry. researchgate.net The broad reactivity of sulfonyl fluorides, which extends beyond serine to other nucleophilic residues, makes them versatile reagents for developing ABPP probes for other enzyme classes as well. mdpi.com This versatility allows for the mapping of "ligandable hotspots" across the proteome, aiding in the discovery of new drug targets.

Spectroscopic and Computational Studies on Phenylsulfamoyl Fluoride

Advanced Spectroscopic Characterization Methods

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of molecules. For Phenylsulfamoyl fluoride (B91410), a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational and electronic spectroscopies would provide a comprehensive characterization.

NMR spectroscopy is a premier tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum of Phenylsulfamoyl fluoride is expected to show distinct signals for the aromatic protons and the amine proton. The protons on the phenyl ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm rsc.orgrsc.org. Due to the electron-withdrawing nature of the sulfamoyl fluoride group, the ortho-protons are expected to be the most deshielded. The N-H proton would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration but is often found downfield, potentially in the range of 8.5 to 10.5 ppm for related sulfonamides rsc.org.

¹³C NMR Spectroscopy : The carbon NMR spectrum would display signals corresponding to the aromatic carbons. Based on data from analogous N-arylsulfonamides, these signals are expected in the 110-150 ppm range rsc.orgrsc.org. The carbon atom directly attached to the nitrogen (ipso-carbon) and the other substituted carbons would have distinct chemical shifts influenced by the -NHSO₂F substituent.

¹⁹F NMR Spectroscopy : Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds biophysics.orgaiinmr.comhuji.ac.il. This compound would exhibit a single resonance in the ¹⁹F NMR spectrum. For arylsulfonyl fluorides and related sulfamoyl fluorides, this signal typically appears in the range of +35 to +70 ppm (relative to CFCl₃) rsc.orgnih.govrsc.org. This distinct chemical shift provides an excellent diagnostic tool for identifying the -SO₂F moiety. Coupling between the fluorine and the N-H proton (²JHF) might be observable under appropriate conditions.

NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityNotes
¹H (Aromatic)~7.0 - 8.0Multiplets (dd, t)Ortho, meta, and para protons will have distinct shifts.
¹H (N-H)~8.5 - 10.5Broad SingletShift is solvent and concentration dependent; may show coupling to ¹⁹F.
¹³C (Aromatic)~110 - 150-Four distinct signals are expected for the phenyl ring carbons.
¹⁹F (S-F)~+35 to +70Singlet or DoubletExpected as a sharp signal. May appear as a doublet if coupling to the N-H proton is resolved.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) : HRMS would be used to determine the precise mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₆H₆FNO₂S).

Gas Chromatography-Mass Spectrometry (GC-MS) : The fragmentation pattern of this compound under electron ionization (EI) or electrospray ionization (ESI) can be predicted by analogy to aromatic sulfonamides nih.govresearchgate.net. Common fragmentation pathways in ESI-MS for protonated sulfonamides involve the cleavage of the S-N bond, often resulting in the formation of a radical cation of the constituent amine as a dominant ion acs.org. Another frequently observed fragmentation for aromatic sulfonamides is the loss of a neutral sulfur dioxide (SO₂) molecule via an intramolecular rearrangement nih.govacs.org.

Predicted FragmentDescriptionNotes
[C₆H₅NHSO₂F]⁺˙Molecular IonThe parent ion observed in techniques like EI-MS.
[C₆H₅NH]⁺˙Aniline (B41778) radical cationResults from the cleavage of the S-N bond. acs.org
[C₆H₅NH₂]⁺˙Anilinium radical cationA common and often dominant fragment in sulfonamide mass spectra. acs.org
[M - SO₂]⁺˙Loss of Sulfur DioxideA characteristic rearrangement-based fragmentation for aromatic sulfonamides. nih.govacs.org
[SO₂F]⁺Sulfonyl fluoride cationResults from cleavage of the S-N bond.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show strong, characteristic absorption bands. Key vibrations include the N-H stretch, the asymmetric and symmetric stretches of the S=O bonds, and the S-F stretch.

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch~3200 - 3400Medium
Aromatic C-H Stretch~3000 - 3100Medium-Weak
S=O Asymmetric Stretch~1350 - 1400Strong
S=O Symmetric Stretch~1150 - 1200Strong
S-N Stretch~900Medium
S-F Stretch~700 - 800Strong

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound would be dominated by the absorptions of the phenyl ring. Typically, benzene (B151609) derivatives exhibit a strong π → π* transition (E₂-band) near 200-210 nm and a weaker, structured π → π* transition (B-band) around 250-270 nm. The -NHSO₂F group, acting as an auxochrome, would be expected to cause a bathochromic (red) shift in these absorption bands and an increase in their intensity.

The unique and highly sensitive nature of the ¹⁹F nucleus makes it an ideal probe for monitoring chemical reactions in real-time thermofisher.com. In situ ¹⁹F NMR spectroscopy can be employed to track the formation or consumption of this compound without the need for isolating the compound from the reaction mixture researchgate.net. Because fluorine signals are typically well-separated from other nuclei and there is no background signal in most organic systems, this technique allows for clean, quantitative kinetic analysis digitellinc.com. This method is particularly powerful for studying Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, where sulfamoyl fluorides are key intermediates or products digitellinc.comnih.gov.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the structural, electronic, and spectroscopic properties of this compound. Density Functional Theory (DFT) is a widely used method for such investigations mdpi.comnih.govresearchgate.net.

Structural Optimization : DFT calculations can determine the lowest-energy three-dimensional geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Analysis : Following geometry optimization, frequency calculations can predict the IR and Raman spectra. These theoretical spectra are invaluable for assigning the bands observed in experimental spectra to specific molecular vibrations.

NMR Prediction : The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts, aiding in the interpretation of experimental spectra digitellinc.com.

Electronic Properties : Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, predicting the UV-Visible absorption spectrum. Furthermore, analysis of the molecular orbitals (such as the HOMO and LUMO) provides insight into the compound's reactivity.

Computational studies are crucial for rationalizing reaction mechanisms and have been applied to understand the formation and reactivity of arylsulfonyl fluorides mdpi.comnih.gov. Such models could elucidate the role of the N-phenyl group on the stability and reactivity of the S-F bond in this compound compared to other sulfonyl fluorides.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms.

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the reactivity of this compound. By mapping the electron density distribution, it is possible to identify sites susceptible to nucleophilic or electrophilic attack. For instance, DFT can be used to calculate reactivity descriptors that help in understanding reaction mechanisms.

In analogous studies on related organofluorine and sulfonyl compounds, DFT has been successfully employed to map entire reaction pathways. For example, the transformation of 6:2 fluorotelomer sulfonate initiated by hydroxyl radicals was elucidated using DFT, which helped in identifying optimal reaction pathways by comparing rate constants calculated from transition-state theory nih.gov. Similarly, DFT calculations can be applied to this compound to predict its degradation pathways or its reactions with biological nucleophiles. Key to these predictions is the analysis of the frontier molecular orbitals (HOMO and LUMO), which indicate the electron-donating and accepting capabilities of the molecule.

A plausible reaction mechanism for this compound involves the nucleophilic activation of the sulfonyl fluoride by a base, which can lead to the expulsion of a fluoride anion nih.gov. This process can be modeled using DFT to understand the energetics and intermediates involved.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound Note: These values are illustrative and would need to be calculated using specific DFT methods.

DescriptorHypothetical ValueInterpretation
HOMO Energy-7.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap6.3 eVRelates to the chemical stability of the molecule.
Mulliken Charge on Sulfur+1.8Suggests a significant electrophilic character at the sulfur atom.
Mulliken Charge on Fluorine-0.4Indicates the electronegative nature of the fluorine atom.
Conformational Analysis and Electronic Structure

The three-dimensional structure and electronic properties of this compound are critical to its function. DFT calculations can be used to perform a thorough conformational analysis to identify the most stable geometries of the molecule. This involves rotating the phenyl and sulfamoyl fluoride groups relative to each other and calculating the energy of each conformation.

The electronic structure can be analyzed through the density of states (DOS), which provides information about the distribution of molecular orbitals. For fluorinated compounds, the sp-hybridized fluorine atom possesses one pair of bonding electrons and three non-bonding lone pairs, which influence its adsorption on surfaces and its interaction with other molecules mdpi.com. DFT calculations can reveal how the fluorine atom and the sulfonyl group modulate the electronic structure of the phenyl ring mdpi.com. Understanding the electronic structure is fundamental to interpreting spectroscopic data and predicting reactivity.

Transition-State Modeling and Activation Barriers

To understand the kinetics of reactions involving this compound, it is essential to model the transition states and calculate the associated activation energy barriers. DFT is a powerful tool for locating transition state structures, which are saddle points on the potential energy surface.

For instance, in the sulfonylation of amino acid residues by sulfonyl fluorides, a concerted process involving nucleophilic attack and proton transfer can occur nih.gov. DFT calculations can model this process, providing the geometry of the transition state and the height of the energy barrier that must be overcome for the reaction to proceed. This information is crucial for predicting reaction rates and understanding the mechanism of action, for example, in the case of enzyme inhibition. Studies on similar compounds have successfully used DFT to calculate activation free energies for C-F bond activation, providing insights into reaction mechanisms researchgate.net.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govmdpi.com. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target.

In the context of this compound, which is known to act as an inhibitor of certain enzymes, molecular docking can be used to identify its binding site on a target protein and to predict the binding affinity nih.gov. The simulation places the this compound molecule in various orientations within the active site of the protein and calculates a scoring function to estimate the strength of the interaction. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the protein-ligand complex. The results of molecular docking are often followed by more rigorous calculations, such as molecular dynamics simulations, to assess the stability of the predicted binding pose mdpi.comnih.gov.

Table 2: Illustrative Molecular Docking Results for this compound with a Target Protein Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

ParameterHypothetical ValueSignificance
Binding Affinity (kcal/mol)-8.5A lower value indicates a stronger predicted binding.
Interacting ResiduesSer195, His57, Gly193Identifies the key amino acids in the protein's active site involved in binding.
Type of InteractionHydrogen bond with Ser195Describes the nature of the chemical interactions stabilizing the complex.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR shifts)

Quantum chemical calculations are essential for interpreting and predicting spectroscopic data. For fluorine-containing compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful analytical tool.

The chemical shift in an NMR spectrum is highly sensitive to the local electronic environment of the nucleus. Quantum chemical methods, such as DFT, can be used to calculate the magnetic shielding tensor, from which the isotropic chemical shift can be derived mdpi.comscm.com. These calculations can help in assigning the peaks in an experimental ¹⁹F NMR spectrum and can provide insights into the electronic structure of the molecule nih.gov. The accuracy of these calculations depends on the chosen functional and basis set nih.gov. For complex molecules, computational prediction of NMR shifts is invaluable for structural elucidation rsc.org.

Solvation Effects and COSMO-RS Modeling

The behavior of this compound in solution is significantly influenced by its interactions with the solvent. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions researchgate.netnih.gov.

COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict properties such as solvation free energies, vapor pressures, and partition coefficients arxiv.org. The molecule is first treated with a quantum chemical calculation in a virtual conductor, which provides a screening charge density on the molecular surface. This information is then used in a statistical thermodynamics framework to calculate the chemical potential of the solute in a given solvent researchgate.netgithub.io.

For this compound, COSMO-RS can be used to predict its solubility in various solvents and to understand how solvation affects its reactivity and conformational equilibrium. This is crucial for applications in medicinal chemistry and process design, where understanding the behavior of a compound in a specific environment is essential.

HOMO-LUMO Analysis and Electronic Transitions

The electronic properties and reactivity of a molecule can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. A smaller gap is indicative of a more reactive molecule, while a larger gap suggests greater stability.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in calculating the energies of these frontier orbitals and predicting the electronic absorption spectra of molecules. These theoretical calculations provide valuable insights into the electronic transitions that occur when a molecule absorbs light, leading to the excitation of an electron from a lower energy orbital to a higher energy one.

As of the latest available data, specific experimental or computational studies detailing the HOMO-LUMO analysis and electronic transitions for this compound are not present in the surveyed scientific literature. While theoretical investigations and spectroscopic analyses have been conducted on a wide array of organic and fluorinated compounds, dedicated research on the electronic properties of this compound has not been reported.

For analogous compounds containing phenyl and sulfonyl fluoride moieties, DFT calculations are commonly used to determine the HOMO and LUMO energy levels. For instance, studies on similar aromatic sulfonyl fluorides would typically involve geometry optimization of the molecule followed by frequency calculations to ensure a stable structure. Subsequently, the energies of the HOMO and LUMO would be computed.

The electronic transitions are generally investigated using Time-Dependent DFT (TD-DFT) calculations, which can predict the absorption wavelengths (λ), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π, π→π).

Without specific research on this compound, it is not possible to provide detailed data tables for its HOMO-LUMO energies or its electronic transitions. The generation of such data would necessitate dedicated computational chemistry research on this particular molecule.

Mechanistic Research on Phenylmethylsulfonyl Fluoride Pmsf As an Enzyme Inhibitor Focus on Mechanism As a Chemical Tool

Irreversible Inhibition of Serine Hydrolases

PMSF acts as an irreversible inhibitor of serine hydrolases, a class of enzymes that includes prominent proteases like trypsin, chymotrypsin, and thrombin. agscientific.combrainly.com The irreversible nature of this inhibition means that the enzyme's activity is permanently lost once it reacts with PMSF, as a stable covalent bond is formed that the enzyme cannot cleave. brainly.comtriyambak.org This mechanism is a key reason for PMSF's effectiveness in preventing protein degradation in laboratory settings. chegg.com

The core mechanism of PMSF's inhibitory action is the sulfonylation of the hydroxyl group of the serine residue located in the enzyme's active site. taylorandfrancis.combiofargo.com In this reaction, the serine's hydroxyl group acts as a nucleophile, attacking the sulfur atom of the phenylmethylsulfonyl group. scielo.br This leads to the displacement of the fluoride (B91410) ion and the formation of a stable sulfonyl-enzyme ester. taylorandfrancis.comebi.ac.uk This process, also described as esterification, deactivates the serine hydroxyl group, which is essential for the enzyme's catalytic function. agscientific.comgbiosciences.com The reaction specifically targets the hyper-reactive serine residue within the active site, leaving other serine residues on the protein unaffected. wikipedia.org

The high reactivity of the active-site serine is a consequence of its environment, specifically its participation in a "catalytic triad." wikipedia.org This triad, classically composed of serine, histidine, and aspartate residues, is a common feature in serine proteases. nih.govyoutube.com The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group. youtube.com This process is facilitated by the aspartate residue, which helps to properly orient the histidine and stabilize the positive charge that develops on it. nih.govyoutube.com This sequence of interactions greatly enhances the nucleophilicity of the serine's oxygen atom, priming it to attack the electrophilic sulfur center of PMSF. youtube.com

The sulfonylation reaction results in the formation of a highly stable, covalent enzyme-inhibitor complex. academyart.eduyoutube.com This bond between the sulfonyl group of PMSF and the active-site serine is not hydrolyzed by the enzyme, leading to what is classified as irreversible inhibition. brainly.comtriyambak.org The enzyme is rendered permanently inactive because its catalytic machinery is chemically modified. youtube.com The stability of this complex is such that it can be studied using techniques like X-ray crystallography, allowing PMSF to be used as a chemical label to identify and characterize the active-site serine residues of enzymes. wikipedia.orgagscientific.com

Inhibition of Other Enzyme Classes (e.g., Cysteine Proteases, Esterases, Acetylcholinesterase)

While PMSF is most renowned as a serine protease inhibitor, its reactivity is not entirely exclusive to this class of enzymes. Research has shown that it can also inhibit other enzymes, including certain cysteine proteases, esterases, and acetylcholinesterase. biofargo.comrndsystems.com However, the nature and potency of this inhibition can differ significantly from its effects on serine proteases.

PMSF is known to inhibit cysteine proteases, such as papain. agscientific.combiocompare.com Unlike the irreversible inhibition of serine proteases, the inhibition of cysteine proteases by PMSF can be reversed. ebi.ac.uk This reversal is achieved through the addition of low molecular weight thiol-containing compounds, such as 2-mercaptoethanol. taylorandfrancis.combiofargo.com This suggests a different, less stable interaction with the active site cysteine residue compared to the robust covalent bond formed with serine.

PMSF is generally considered a non-selective or broad-spectrum inhibitor. agscientific.comrndsystems.com It reacts with a variety of serine proteases, but with different efficiencies. For instance, it rapidly inactivates chymotrypsin, while human trypsin is less susceptible. ebi.ac.ukselleckchem.com Studies have quantified these differences, as shown in the table below.

EnzymeHalf-Time for Inhibition (seconds) at 1 mM PMSF
Chymotrypsin2.8
Neutrophil Elastase33
Cathepsin G49
Trypsin237
Glutamyl endopeptidase INot Inhibited

Data adapted from Salvesen & Nagase, 2001. ebi.ac.uk

PMSF also inhibits acetylcholinesterase, another type of serine hydrolase. rndsystems.comselleckchem.com However, its effectiveness can vary depending on the source and molecular form of the enzyme. For example, PMSF does not measurably react with acetylcholinesterase from Torpedo californica but does inhibit the mouse enzyme. researchgate.netnih.gov This selectivity appears to be related to specific amino acid residues within the active site that can accommodate the bulky PMSF molecule. researchgate.net Furthermore, PMSF is a known inhibitor of various esterases, including cholesterol esterase and carboxylesterases. biofargo.comnih.govbioivt.com This lack of high specificity means that experimental results using PMSF should be interpreted with caution, as effects may not be solely due to the inhibition of a single target protease. researchgate.net

Mechanistic Insights from Kinetic Data

Kinetic studies of PMSF have been instrumental in understanding its inhibitory mechanism and its behavior in complex biological systems.

The kinetic analysis of PMSF in complex biological milieu, such as cell lysates or tissue homogenates, reveals a multi-faceted inhibitory profile. A study on the inhibition of soluble esterases in chicken peripheral nerve, a multienzymatic system, provided a detailed kinetic model for PMSF's action. This model had to account for three simultaneous phenomena: the inhibition of multiple enzymes, the spontaneous chemical hydrolysis of PMSF, and the ongoing inhibition during the substrate reaction. nih.gov

The best-fit model for this complex system indicated the presence of at least three distinct enzymatic components with differential sensitivity to PMSF:

Two sensitive enzymatic entities: These two components, each accounting for approximately 41% of the total esterase activity, were inhibited by PMSF, but with significantly different second-order rate constants. nih.gov

A resistant component: This fraction, representing about 16.5-18% of the total activity, was largely unaffected by PMSF under the experimental conditions. nih.gov

The simultaneous estimation of the kinetic parameters for this system yielded the following second-order rate constants of inhibition (kᵢ) for the two sensitive components and the chemical hydrolysis constant (kₕ) for PMSF:

ParameterValue
kᵢ (Component 1)12.04 × 10⁻² µM⁻¹ min⁻¹
kᵢ (Component 2)0.54 × 10⁻² µM⁻¹ min⁻¹
kₕ0.0919 min⁻¹

This data is derived from a study on PMSF inhibition of soluble peripheral nerve esterases. nih.gov

These findings demonstrate that PMSF exhibits differential reactivity towards various enzymes within a complex mixture, a critical consideration when using it as a broad-spectrum protease inhibitor. The kinetic approach used in this study, which accounts for the inhibitor's instability, provides a robust method for characterizing enzyme profiles in intricate biological samples. nih.gov

A significant characteristic of PMSF when used as a chemical tool is its limited stability in aqueous solutions, where it undergoes hydrolysis. wikipedia.org This hydrolysis is pH-dependent, with the rate of degradation increasing with higher pH. agscientific.com The instability of PMSF necessitates its fresh preparation in anhydrous solvents like ethanol, isopropanol, or DMSO and addition to aqueous buffers immediately before use. harvard.educellsignal.com

The half-life of PMSF in aqueous solutions at 25°C varies significantly with pH:

pHHalf-life (minutes)
7.0110
7.555
8.035

This table presents the pH-dependent half-life of PMSF in aqueous solutions at 25°C. wikipedia.org

At a lower temperature of 4°C and pH 8, PMSF is almost completely degraded within a day. wikipedia.org The hydrolysis of PMSF in aqueous solutions is an important factor to consider in experimental design, as the effective concentration of the inhibitor decreases over time. nih.gov

Use as a Chemical Label for Active Site Identification

PMSF's mechanism of action involves the irreversible sulfonylation of the hydroxyl group of the active site serine residue in serine proteases. rndsystems.com This covalent modification is highly specific to the hyper-reactive serine within the catalytic triad of the enzyme's active site and does not affect other serine residues in the protein. wikipedia.org

This specific and stable covalent bond formation makes PMSF an invaluable tool for identifying active site serine residues. agscientific.com The resulting PMSF-enzyme complex is stable and can be subjected to techniques like X-ray crystallography. wikipedia.org By determining the three-dimensional structure of the inhibited enzyme, researchers can precisely locate the position of the phenylmethylsulfonyl group, thereby identifying the specific serine residue that is crucial for the enzyme's catalytic activity. wikipedia.orgagscientific.com This application of PMSF as a chemical label has been fundamental in elucidating the structure and function of numerous serine proteases. mdpi.com

Development of Modified Sulfonyl Fluoride Reagents with Altered Selectivity

While PMSF is a potent inhibitor of many serine proteases, it is not effective against all of them. wikipedia.org The accessibility of the active site can be limited for the relatively bulky PMSF molecule in some enzymes, such as palmitoyl-protein thioesterase. wikipedia.org This has spurred the development of modified sulfonyl fluoride reagents with altered selectivity and reactivity. wikipedia.orgacs.org

These newer reagents, often developed through sulfur(VI) fluoride exchange (SuFEx) chemistry, can have different steric and electronic properties, allowing them to target a broader range of enzymes or to exhibit greater selectivity for specific proteases. acs.orgccspublishing.org.cn Examples of such developments include:

Alternative Sulfonyl Fluorides: Reagents like p-APMSF and HDSF have been shown to react with serine enzymes that are not efficiently inhibited by PMSF due to their altered access to the native folded protein structures. wikipedia.org This differential reactivity has been exploited to classify and isolate specific types of serine enzymes. wikipedia.org

Targeting Other Residues: The versatility of sulfonyl fluoride chemistry has been harnessed to create covalent probes that target other nucleophilic amino acid residues beyond serine, including lysine (B10760008), tyrosine, and histidine. acs.orgacs.org This is achieved by designing molecules where the sulfonyl fluoride warhead is positioned to react with a specific residue within the target protein's binding pocket. rsc.org

Peptido Sulfonyl Fluorides: A new class of potent proteasome inhibitors has been developed by incorporating an amino acid-inspired sulfonyl fluoride as the electrophilic trap within a peptide backbone. researchgate.net These compounds have shown high potency and selectivity for specific proteasome subunits. researchgate.net

The ongoing development of novel sulfonyl fluoride probes and inhibitors continues to expand the toolkit available to researchers for studying enzyme mechanisms and for drug discovery. researchgate.netacs.org

Future Directions and Emerging Research Areas

Development of Greener Synthetic Routes and Catalytic Systems

The synthesis of sulfonyl and sulfamoyl fluorides has traditionally relied on reagents that are difficult to handle, such as sulfuryl fluoride (B91410) (SO₂F₂) gas or corrosive potassium bifluoride (KHF₂) eurekalert.orgacs.org. Modern research is intensely focused on creating safer, more cost-effective, and environmentally friendly synthetic methods.

Recent advancements include the development of green synthetic processes that utilize stable, readily available starting materials like thiols and disulfides, with potassium fluoride (KF) as the fluorine source and green oxidants like sodium hypochlorite pentahydrate (NaOCl·5H₂O) acs.orgacs.org. These methods often produce non-toxic byproducts, such as sodium chloride and potassium chloride, minimizing environmental impact eurekalert.org. Another sustainable approach involves surfactant-based catalysis to enable nucleophilic fluorination of sulfonyl chloride substrates in water, achieving high conversions to the desired sulfonyl fluorides digitellinc.com.

A notable development is the use of solid, bench-stable fluorosulfurylating agents that serve as surrogates for SO₂F₂ gas. One such reagent, Desmethyl SuFEx-IT, has been used for the direct synthesis of Phenylsulfamoyl fluoride from aniline (B41778), as detailed in the table below acs.org. These solid reagents offer significant advantages in handling and safety over gaseous alternatives rsc.org.

Amine Starting MaterialProductYield (%)
AnilineThis compoundNot specified in abstract
4-fluoroaniline4-Fluorothis compound91%
4-(trifluoromethyl)aniline4-(Trifluoromethyl)this compound85%
Methyl 4-aminobenzoate4-Carbomethoxythis compound78%
BenzylamineBenzylsulfamoyl fluoride82%

Catalytic systems are also a major focus. While many methods still require stoichiometric reagents, research into catalytic amidations of sulfonyl fluorides using catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) shows promise for reducing waste and improving efficiency scispace.com. Future work will likely involve expanding the scope of catalytic systems, including photoredox and electrochemical methods, to provide milder and more selective routes to sulfamoyl fluorides ccspublishing.org.cnorganic-chemistry.org.

Exploration of Novel Reactivity Patterns and Transformations

The dominant area of novel reactivity for sulfamoyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction nih.govacs.org. Initially recognized by Sharpless and co-workers, SuFEx has become a new "click chemistry" paradigm nih.gov. The S(VI)-F bond is exceptionally stable under most conditions but can be controllably activated to react with nucleophiles, acting as a versatile molecular connector nih.govacs.org.

For sulfamoyl fluorides, this reactivity allows for their transformation into sulfamides by reacting with amines. This transformation can be facilitated by a combination of a Lewis acid and an amine mediator, such as Ca(NTf₂)₂ and DABCO nih.govacs.org. This method has been successfully applied to sulfamoyl-fluoride-functionalized nucleosides, demonstrating its utility in complex molecule synthesis acs.org.

Future research is aimed at expanding the range of nucleophiles and reaction partners for sulfamoyl fluorides. Emerging work has shown that sulfonyl and sulfonimidoyl fluorides, traditionally used as electrophiles, can be converted into S(VI) radicals under photoredox catalysis, enabling new types of transformations like alkene ligation nih.gov. Exploring whether this compound can undergo similar radical-based reactivity would be a significant step forward, dramatically expanding its synthetic utility beyond conventional SuFEx chemistry.

Integration of this compound into Advanced Chemical Biology Platforms

Sulfonyl fluorides have emerged as valuable "warheads" for chemical biology probes and covalent inhibitors nih.govrsc.org. Their unique reactivity profile—stable in aqueous environments yet reactive enough to form covalent bonds with specific amino acid residues—makes them highly attractive tools nih.govresearchgate.net. Unlike traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides can react with a broader range of residues, including serine, tyrosine, lysine (B10760008), and histidine acs.orgrsc.org.

Sulfamoyl fluorides, including this compound, represent a class of sulfur(VI) fluorides with lower intrinsic reactivity compared to their sulfonyl fluoride or fluorosulfate (B1228806) counterparts claremont.eduacs.org. This attenuated reactivity is hypothesized to lead to highly selective chemical probes for protein modification, reacting only with uniquely activated residues within a protein binding pocket claremont.edu. A comprehensive study profiled a panel of S(VI)-F electrophiles, including a sulfamoyl fluoride, and found that the lower reactivity probes enriched the fewest kinases, suggesting a potential for greater selectivity acs.org.

Future directions include the design and synthesis of libraries of sulfamoyl fluoride-based probes to explore the "ligandable proteome" and identify new drug targets acs.org. Integrating this compound into privileged scaffolds could generate novel activity-based protein profiling (ABPP) probes. These platforms can be used for target identification and validation, mapping enzyme binding sites, and developing next-generation covalent therapeutics nih.govrsc.org.

Deeper Theoretical Insights through High-Level Computational Studies

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of sulfonyl and sulfamoyl fluorides. Density Functional Theory (DFT) calculations are being used to investigate reaction mechanisms, rationalize catalyst performance, and predict the reactivity of new compounds nih.gov.

A comprehensive computational study on the formation of aryl sulfonyl fluorides via Bi(III) catalysis elucidated the critical roles of the catalyst and base and uncovered the origin of SO₂ insertion into the Bi-C bond nih.gov. Such studies not only explain experimental observations but also enable the rational design of new, more efficient catalysts nih.gov.

For chemical biology applications, computational models can help predict the stability and reactivity of different S(VI)-F electrophiles. For instance, calculations of the Lowest Unoccupied Molecular Orbital (LUMO) energies can provide guidance for designing probes with an ideal balance of aqueous stability and protein reactivity acs.org. Future high-level computational studies on this compound could predict its reactivity with different amino acid residues, model its interactions within enzyme active sites, and guide the design of next-generation covalent probes with enhanced selectivity and potency. These theoretical insights are crucial for accelerating the development cycle of new chemical tools and therapeutics.

Design of New Functional Materials and Complex Macromolecules

The robust and reliable nature of the SuFEx reaction makes the sulfamoyl fluoride moiety an excellent building block for the synthesis of advanced polymers and functional materials. Polysulfamides, which are analogs of polyureas, are a family of polymers that have been largely unexplored due to a lack of synthetic methods. Recently, the SuFEx polymerization of stable AB-type monomers containing a sulfamoyl fluoride and an amine group has enabled the preparation and characterization of a variety of polysulfamides acs.org.

This polymerization is triggered on-demand and allows for the creation of materials with high thermal stability and tunable properties acs.org. Furthermore, studies indicate that aromatic polysulfamides can be hydrolyzed back to their constituent monomers, suggesting potential for chemical recycling acs.org.

Emerging research also demonstrates that bis-sulfondiimidoyl fluorides, which are aza-isosteres of sulfonyl fluorides, can participate in macrocyclization and polymerization reactions acs.orgresearchgate.net. The future integration of this compound into monomer design could lead to the creation of novel polymers with unique properties conferred by the phenyl group, such as altered solubility, thermal stability, or optical properties. These new materials could find applications in areas ranging from high-performance engineering plastics to advanced biomedical devices.

Q & A

Basic Research Questions

Q. How can researchers synthesize phenylsulfamoyl fluoride with high purity for experimental use?

  • Methodological Answer : Synthesis typically involves sulfonylation reactions, such as reacting phenylsulfonamide with fluorinating agents like sulfur tetrafluoride (SF₄) under controlled anhydrous conditions. Purification steps, including recrystallization from non-polar solvents or column chromatography, are critical to remove unreacted precursors and byproducts. Characterization via 19F-NMR^{19}\text{F-NMR} (to confirm fluorination) and elemental analysis ensures purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • 1H-NMR^{1}\text{H-NMR} and 19F-NMR^{19}\text{F-NMR} : To identify proton environments and fluorine bonding.
  • FT-IR : Confirms the presence of sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and S-F bonds (~700–800 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
    Cross-referencing data with computational simulations (e.g., DFT calculations) reduces misinterpretation .

Q. What are the key considerations when designing experiments to assess the reactivity of this compound with nucleophilic amino acids?

  • Methodological Answer : Control pH (optimize for nucleophilic attack, e.g., pH 7–9), use buffered aqueous/organic solvent systems (e.g., DMSO:H₂O), and monitor reaction progress via HPLC or LC-MS. Include negative controls (e.g., non-nucleophilic analogs) to distinguish specific reactivity. Kinetic studies require time-resolved sampling and Arrhenius analysis to determine activation parameters .

Advanced Research Questions

Q. When studying enzyme inhibition by this compound, how can conflicting kinetic data from different assay conditions be reconciled?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Substrate Competition : Use isothermal titration calorimetry (ITC) to measure binding affinities independently.
  • pH/ionic strength effects : Perform assays across a pH gradient and compare inhibition constants (KiK_i).
  • Enzyme Conformational States : Employ stopped-flow fluorescence or cryo-EM to capture transient states.
    Statistical meta-analysis of datasets across conditions can identify systematic biases .

Q. What strategies are effective in optimizing the stability of this compound in aqueous solutions for long-term biochemical studies?

  • Methodological Answer : Stability is enhanced by:

  • Lyophilization : Store as a dry powder and reconstitute in anhydrous DMSO before use.
  • Buffering Agents : Use non-nucleophilic buffers (e.g., HEPES) at low temperatures (4°C).
  • Antioxidants : Add 1–2 mM TCEP to prevent oxidative degradation.
    Regularly validate stability via 19F-NMR^{19}\text{F-NMR} or fluorometric assays .

Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms of this compound in complex biological systems?

  • Methodological Answer : Combine:

  • Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., serine proteases) to predict binding modes.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze transition states for S-F bond cleavage.
  • Experimental Validation : Use site-directed mutagenesis to test computational predictions (e.g., catalytic triad residues).
    Discrepancies between models and empirical data highlight limitations in force fields or sampling methods .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of this compound across in vitro and in vivo studies?

  • Methodological Answer : Differences may stem from:

  • Metabolic Variability : Compare liver microsome assays (e.g., human vs. rodent) to assess species-specific detoxification pathways.
  • Dosage Regimens : Conduct pharmacokinetic studies to establish tissue-specific accumulation.
  • Endpoint Sensitivity : Use multi-omics approaches (transcriptomics/proteomics) to identify off-target effects.
    Reconcile data by applying the Bradford Hill criteria for causality .

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